2-Fluoro-4-nitrophenol

Overview

Description

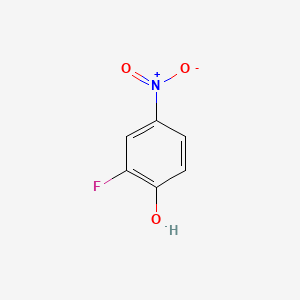

2-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Fluoro-4-nitrophenol involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization . Another method uses 2-fluorophenol as a starting material, which undergoes nitrosation in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and optimized reaction temperatures are common strategies to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Substituted phenols.

Reduction: 2-Fluoro-4-aminophenol.

Oxidation: Quinone derivatives.

Scientific Research Applications

2-Fluoro-4-nitrophenol is used in various scientific research applications, including:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigating the effects of fluorinated compounds on biological systems.

Material Science: As a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and other biological processes .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-2-nitrophenol: Similar structure but with different positions of the fluorine and nitro groups.

3-Fluoro-4-nitrophenol: Another isomer with the fluorine and nitro groups at different positions.

2-Chloro-4-nitrophenol: Similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-4-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which influences its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties compared to its chloro and bromo analogs .

Biological Activity

2-Fluoro-4-nitrophenol (2F4NP) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological systems.

Chemical Structure and Properties

This compound is a substituted phenolic compound with the molecular formula CHFNO. Its structure features a fluorine atom and a nitro group attached to the aromatic ring, which significantly influences its biological properties.

Synthesis of this compound

The synthesis of 2F4NP typically involves nitration and fluorination of phenolic compounds. Various methods have been reported, including electrophilic aromatic substitution reactions. The synthetic routes often aim to optimize yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research has indicated that 2F4NP exhibits notable antimicrobial activity. A study evaluated derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which includes 2F4NP as a core structure. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against Mycobacterium tuberculosis H37Rv, indicating significant antitubercular potential .

Table 1: Antimicrobial Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3b | 32 | Isoniazid-resistant M. tuberculosis |

| 3i | 32 | Rifampicin-resistant M. tuberculosis |

Cytotoxic Effects

The cytotoxicity of 2F4NP was assessed using an MTT assay against various tumor cell lines. The results indicated that while some derivatives exhibited antimicrobial properties, they did not show significant cytotoxic effects on the tested tumor cell lines, suggesting a favorable safety profile for further development as therapeutic agents .

Mechanistic Insights

Mechanistic studies have revealed that compounds like 2F4NP can influence cellular processes by interfering with mitochondrial functions. Substituted phenols have been shown to affect mitochondrial respiration by altering the electrochemical gradient across the inner mitochondrial membrane . This interference can lead to increased respiration rates under specific conditions, highlighting the potential for therapeutic applications or toxicological concerns.

Environmental Impact

The environmental implications of 2F4NP have also been explored. Studies suggest that nitrophenols can accumulate in aquatic environments, posing risks to aquatic organisms due to their bioactive nature. Monitoring and managing exposure levels are crucial for environmental safety .

Case Studies and Research Findings

- Antitubercular Activity : A series of derivatives based on the structure of 2F4NP were synthesized and tested for their antitubercular activities. Compound 3m showed promising results against resistant strains of M. tuberculosis, indicating potential for developing new treatments for drug-resistant TB .

- Mitochondrial Interference : A comprehensive analysis demonstrated that substituted phenols, including 2F4NP, could modulate mitochondrial functions significantly. The relationship between molecular structure and biological activity was established through quantitative structure-activity relationship (QSAR) models .

Properties

IUPAC Name |

2-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPHLVJBJOCHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075393 | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light brown solid; [Alfa Aesar MSDS] | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0026 [mmHg] | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-19-0 | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2-Fluoro-4-nitrophenol in imaging gene expression?

A1: this compound (OFPNP) serves as a key component in a novel 19F magnetic resonance imaging (MRI) probe designed to detect human monoamine oxidase A (hMAO-A) activity. [] Additionally, a derivative of OFPNP, this compound-beta-D-galactopyranoside (OFPNPG), is used as a 19F NMR-active reporter molecule for imaging β-galactosidase activity. This molecule exhibits a distinct change in its 19F chemical shift upon cleavage by β-galactosidase, enabling the visualization of lacZ gene expression in vitro and in vivo. [, , ]

Q2: How does the structure of this compound influence its interaction with α-cyclodextrin?

A2: X-ray crystallography studies reveal that this compound forms a complex with α-cyclodextrin, with the phenyl group nestled within the α-cyclodextrin cavity. [, ] This interaction leads to a specific distortion of the α-cyclodextrin's O-4 hexagon, with the longest diagonal aligning with the benzene ring. Notably, the phenolic OH group protrudes from the secondary OH side of the cavity, while the NO2 group is positioned on the primary OH side. Interestingly, the hydrophobic fluorine atom exhibits disorder over two sites, residing in the hydrophilic region just outside the cavity's secondary OH side. []

Q3: Are there efficient synthetic routes available for producing this compound?

A3: Two primary methods exist for synthesizing this compound. The first involves a two-step process starting with 3,4-difluoronitrobenzene. Reacting this compound with an inorganic alkali yields 2-fluoro-4-nitrophenolate, which is subsequently converted to this compound through acid neutralization. This method boasts advantages like a straightforward process, environmental friendliness, and high yield (over 99.5% purity). []

Q4: Can this compound be used to study enzyme activity in living systems?

A4: Yes, this compound-beta-D-galactopyranoside (OFPNPG), upon hydrolysis by β-galactosidase, generates this compound (OFPNP) and displays a measurable shift in its 19F NMR signal. This property allows for the real-time monitoring of β-galactosidase activity, making it a valuable tool for studying enzyme activity in living cells and organisms. [, , ] Researchers have successfully used OFPNPG to differentiate between wild-type and lacZ-expressing prostate tumor xenografts in mice. []

Q5: Are there any known applications of this compound in material science?

A5: Research suggests that this compound holds potential as a component in novel organic materials. Studies on single crystals of l-Histidine-2-fluoro-4-nitrophenolate this compound have explored its optical and thermal properties, hinting at its possible applications in this field. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.